molecular formula C13H17Cl2NO2 B8499702 Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride

Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B8499702
M. Wt: 290.18 g/mol
InChI Key: NUGOYCOTICDUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-chloro-phenyl group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-phenyl Group: The 4-chloro-phenyl group can be introduced via a substitution reaction using a suitable chlorinated aromatic compound.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    4-(4-Chloro-phenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.

    4-Chloro-DL-phenylalanine methyl ester hydrochloride: Another compound with a 4-chloro-phenyl group and a methyl ester functionality.

Uniqueness: Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride is unique due to the combination of its piperidine ring, 4-chloro-phenyl group, and carboxylic acid methyl ester functionality. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5,15H,6-9H2,1H3;1H

InChI Key

NUGOYCOTICDUFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 660 mg sample of crude 4-(4-chloro-phenyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.87 mmol, 1 equiv) was dissolved in 10 mL of 4 M HCl in p-dioxane and stirred at room temperature for 4 h. The resultant slurry was dried under vacuum to yield 4-(4-chloro-phenyl)-piperidine-4-carboxylic acid methyl ester hydrochloride: MS (ES) M+H expected=254.7, found=254.1.
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